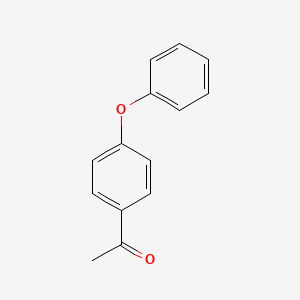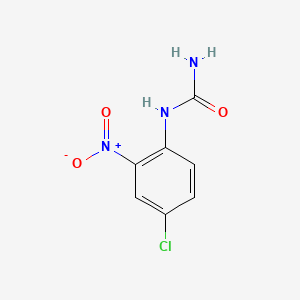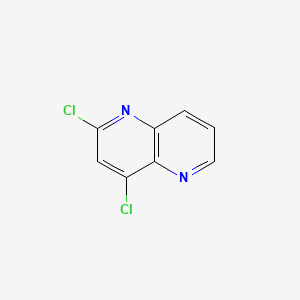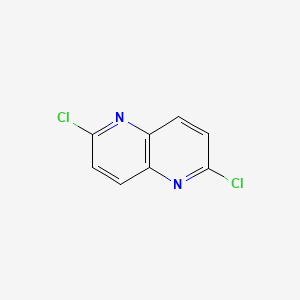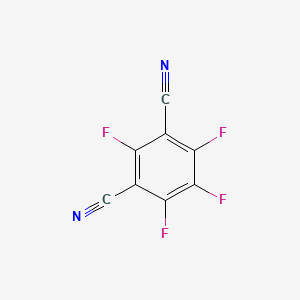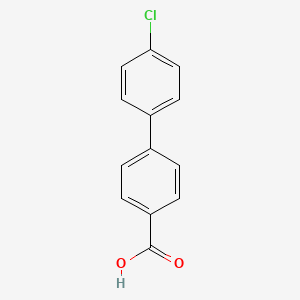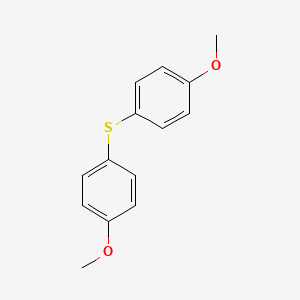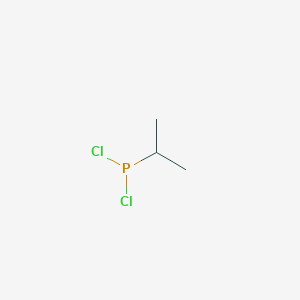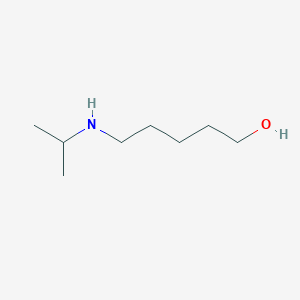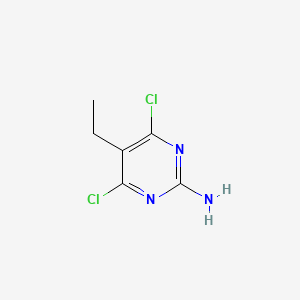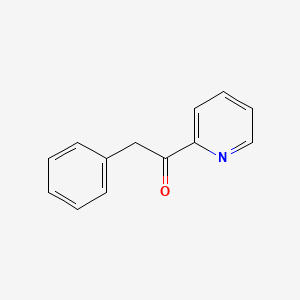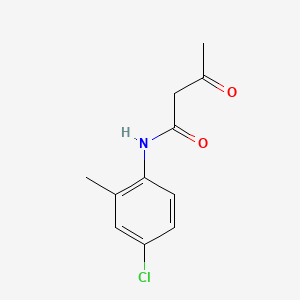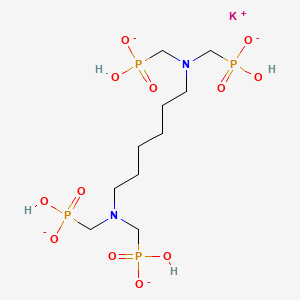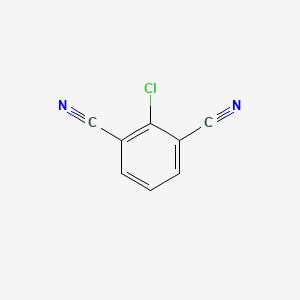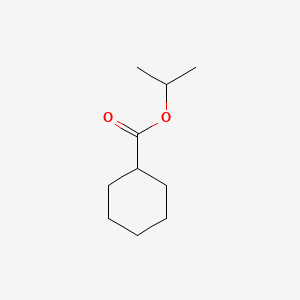
Isopropyl cyclohexanecarboxylate
Descripción general
Descripción
Isopropyl cyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O2 . It is also known by other names such as Propan-2-yl cyclohexanecarboxylate and Cyclohexanecarboxylic acid, 1-methylethyl ester .
Molecular Structure Analysis
The molecular structure of Isopropyl cyclohexanecarboxylate consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 170.25 .Physical And Chemical Properties Analysis
Isopropyl cyclohexanecarboxylate is a liquid at 20°C . It has a boiling point of 202.7±8.0 °C at 760 mmHg, a vapour pressure of 0.3±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.9±3.0 kJ/mol . Its flash point is 74.9±6.0 °C . The compound has a density of 1.0±0.1 g/cm3, a molar refractivity of 47.8±0.3 cm3, and a molar volume of 177.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Smooth Isoindolinone Formation
- Application : Formation of isoindolinones from isopropyl carbamates through Bischler-Napieralski-type cyclization, useful in organic chemistry and pharmaceuticals.
- Details : This process, involving phosphorus pentoxide, is notable for its smooth conversion and proposed new mechanism involving a carbamoyl cation (Adachi et al., 2014).
Cyclohexane Isomerization
- Application : Isomerization of cyclohexane to methylcyclopentane, facilitated by isopentane acting as a hydride transfer agent.
- Details : This study enhances understanding of cyclohexane isomerization, important in petrochemical industries (Shimizu et al., 1999).
Synthesis of Isopropyl Chloroacetate
- Application : Synthesis of isopropyl chloroacetate, used in organic synthesis, via microwave radiation and p-toluenesulfonic acid on activated carbon.
- Details : This method offers advantages like shorter reaction times and higher yield and purity, beneficial for organic synthesis (Lei, 2009).
Electrochemical Oxidation of Cyclohexanecarboxylate
- Application : Studying the electrochemical oxidation of cyclohexanecarboxylate, especially under ultrasonic irradiation.
- Details : This research is significant for understanding the electrochemical properties of cyclohexanecarboxylates (Chyla et al., 1989).
Biocatalytic Synthesis of Fragrances
- Application : Continuous-flow biocatalytic process for synthesizing stereoisomers of commercial fragrances, including isopropyl derivatives.
- Details : This method provides an environmentally friendly and efficient approach to fragrance synthesis (Tentori et al., 2020).
Extractive Distillation for Azeotrope Separation
- Application : Use of cyclohexane and isopropanol in extractive distillation for separating ternary azeotropes.
- Details : This process is crucial for efficient wastewater treatment in industries using these solvents (Zhang et al., 2021).
Safety And Hazards
Isopropyl cyclohexanecarboxylate is a combustible liquid . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, wearing protective gloves, eye protection, and face protection, and using dry sand, dry chemical, or alcohol-resistant foam to extinguish in case of fire . It should be stored in a well-ventilated place and kept cool .
Propiedades
IUPAC Name |
propan-2-yl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQZNGSMBAGPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215825 | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl cyclohexanecarboxylate | |
CAS RN |
6553-80-6 | |
| Record name | Cyclohexanecarboxylic acid, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

